5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
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Overview
Description
5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is a heterocyclic compound characterized by the presence of a triazole ring substituted with methoxy, methyl, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methoxy-1-methyl-1H-1,2,4-triazole with trifluoromethylating agents under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-indole
- 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-thiadiazole
Uniqueness
Compared to similar compounds, 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H6F3N3O |
---|---|
Molecular Weight |
181.12 g/mol |
IUPAC Name |
5-methoxy-1-methyl-3-(trifluoromethyl)-1,2,4-triazole |
InChI |
InChI=1S/C5H6F3N3O/c1-11-4(12-2)9-3(10-11)5(6,7)8/h1-2H3 |
InChI Key |
MKRXQXSPTVDBNC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C(F)(F)F)OC |
Origin of Product |
United States |
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